2-Methylthio-4-pentenenitrile

Synthetic methodology Phase-transfer catalysis Polysubstituted diene precursors

2-Methylthio-4-pentenenitrile (CAS 90212-98-9) is an α-methylthio-substituted β,γ-unsaturated nitrile with the molecular formula C₆H₉NS and a molecular weight of 127.21 g/mol. It belongs to the class of organosulfur nitriles, characterized by a methylthio group (-SCH₃) at the C2 position and a terminal alkene at C4–C5, with a computed LogP of 1.8 and a topological polar surface area of 49.1 Ų.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 90212-98-9
Cat. No. B8656271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-4-pentenenitrile
CAS90212-98-9
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCSC(CC=C)C#N
InChIInChI=1S/C6H9NS/c1-3-4-6(5-7)8-2/h3,6H,1,4H2,2H3
InChIKeyGFNQABCFFBVFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthio-4-pentenenitrile (CAS 90212-98-9): Sulfur-Containing Unsaturated Nitrile for Polysubstituted Diene Synthesis


2-Methylthio-4-pentenenitrile (CAS 90212-98-9) is an α-methylthio-substituted β,γ-unsaturated nitrile with the molecular formula C₆H₉NS and a molecular weight of 127.21 g/mol [1]. It belongs to the class of organosulfur nitriles, characterized by a methylthio group (-SCH₃) at the C2 position and a terminal alkene at C4–C5, with a computed LogP of 1.8 and a topological polar surface area of 49.1 Ų [1]. The compound is a synthetic intermediate—unlike its regioisomer 5-(methylthio)-4-pentenenitrile, which occurs naturally as cis/trans isomers in Brassicaceae essential oils [2]. Its primary documented application is as a key building block in the patent-described synthesis of polysubstituted dienes via sequential chlorination–dehydrochlorination [3].

Why 2-Methylthio-4-pentenenitrile Cannot Be Replaced by Its Regioisomer or Saturated Analogs in Synthetic Sequences


The position of the methylthio substituent on the pentenenitrile scaffold dictates both the compound's natural provenance and its synthetic reactivity profile. The 2-methylthio isomer (CAS 90212-98-9) is exclusively synthetic and serves as a precursor to 2-methylthio-2,4-pentadienenitrile via chlorination–dehydrochlorination—a transformation that exploits the α-methylthio group to direct elimination regiochemistry [1]. In contrast, the 5-methylthio regioisomer occurs naturally as cis/trans isomers in Matthiola fruticulosa essential oil at 16.3% and 10.7% abundance but lacks the α-positioned leaving-group architecture required for diene formation [2]. The saturated analog 5-(methylthio)pentanenitrile (CAS 59121-25-4), while commercially available as a flavor ingredient with a cabbage/broccoli odor profile, cannot undergo the elimination chemistry fundamental to the target compound's documented synthetic role [3]. Substituting any of these analogs would collapse the specific synthetic sequence disclosed in the primary patent literature.

Quantitative Differentiation Evidence for 2-Methylthio-4-pentenenitrile vs. Closest Structural Analogs


Synthetic Accessibility: Phase-Transfer Catalyzed Alkylation Yield Range of 30–60%

In the patent-described synthesis (US 4,576,759), 2-methylthio-4-pentenenitrile is prepared by phase-transfer catalyzed alkylation of methylthioacetonitrile with allyl bromide using TEBAC as catalyst and 50% aqueous NaOH, yielding the target compound in 30–60% yield after fractional distillation at 104 °C (40 mm Hg) [1]. By comparison, the saturated analog 5-(methylthio)pentanenitrile (CAS 59121-25-4) is not accessible via this route, and the 5-methylthio regioisomer is obtained only as a minor component (0.3–6.9%) from natural sources via hydrodistillation of Brassicaceae plant material, a process that co-elutes numerous other volatiles [2]. This synthetic route provides a defined, scalable entry to the α-methylthio-β,γ-unsaturated nitrile scaffold that is unavailable for the regioisomer.

Synthetic methodology Phase-transfer catalysis Polysubstituted diene precursors

Downstream Synthetic Utility: Quantitative Conversion to 2-Chloro-2-methylthio-4-pentenenitrile (>95% Yield)

The patent demonstrates that 2-methylthio-4-pentenenitrile undergoes chlorination with SO₂Cl₂ in dry CH₂Cl₂ to give 2-chloro-2-methylthio-4-pentenenitrile in >95% yield, followed by dehydrochlorination with triethylamine to afford 2-methylthio-2,4-pentadienenitrile in approximately 90% yield as a 65:35 E/Z mixture [1]. This two-step sequence exploits the unique α-methylthio substitution pattern to direct both the chlorination at C2 and the subsequent elimination. The 5-(methylthio) regioisomer lacks the requisite α-proton acidity and cannot participate in this elimination cascade. Saturated 5-(methylthio)pentanenitrile, lacking the alkene, is entirely unreactive toward this sequence. The resulting diene product (CAS 90231-47-3, C₆H₇NS, MW 125.19) is a polysubstituted diene monomer of interest for Diels-Alder cycloadditions [1].

Synthetic intermediate Electrophilic chlorination Diene precursor

Regioisomeric Identity: Spectroscopic Fingerprint Differentiation from the Naturally Occurring 5-Methylthio Isomer

The patent reports characteristic IR absorption bands for 2-methylthio-4-pentenenitrile at 3100 cm⁻¹ (C–H stretch, alkene), 2850 cm⁻¹ (C–H stretch, aliphatic), 2250 cm⁻¹ (C≡N stretch), and 1650 cm⁻¹ (C=C stretch), with mass spectrometry confirming the molecular ion at m/z 127 [1]. The 5-methylthio regioisomer, identified in M. fruticulosa essential oil [2] and in Raphanus sativus volatiles [3], shares the same molecular formula and mass (C₆H₉NS, MW 127.21) but differs in the position of the methylthio group, producing distinct ¹³C NMR chemical shifts (e.g., C1 methylthio carbon at δ 16.78, nitrile carbon at δ 118.41 for the 5-isomer [4]) that would differ for the 2-isomer due to the altered electronic environment. The regioisomers are distinguishable by GC retention index under standardized conditions [2] [3], but direct head-to-head chromatographic comparison data under identical conditions are not publicly available.

Structural elucidation IR spectroscopy Mass spectrometry Regioisomer discrimination

Physicochemical Property Profile: Computed LogP, PSA, and Rotatable Bond Count vs. Saturated Analog

Computed physicochemical descriptors from PubChem [1] provide a quantitative basis for differentiating 2-methylthio-4-pentenenitrile from its saturated analog 5-(methylthio)pentanenitrile. The target compound has a LogP of 1.8, topological polar surface area (TPSA) of 49.1 Ų, 3 rotatable bonds, and an exact mass of 127.04557 Da. The saturated analog (CAS 59121-25-4, C₆H₁₁NS, MW 129.22) has a LogP of approximately 1.41 (KOWWIN estimate), a lower TPSA (estimated ~49 Ų due to one fewer unsaturated bond), and 4 rotatable bonds [2]. The difference in unsaturation (one double bond) alters lipophilicity and molecular flexibility—both relevant if either compound is being evaluated as a fragment or intermediate in medicinal chemistry campaigns. However, no direct experimental LogP or solubility measurements were identified for either compound in the peer-reviewed literature, and these values remain computationally estimated.

Physicochemical properties Drug-likeness ADME prediction Comparative molecular descriptors

Evidence-Backed Application Scenarios for 2-Methylthio-4-pentenenitrile (CAS 90212-98-9)


Polysubstituted 1,3-Diene Monomer Synthesis via Chlorination–Dehydrochlorination

The primary documented application is as a precursor to 2-methylthio-2,4-pentadienenitrile, a polysubstituted diene monomer [1]. The patent US 4,576,759 demonstrates that 2-methylthio-4-pentenenitrile can be converted to the corresponding 2-chloro derivative in >95% yield using SO₂Cl₂, then dehydrochlorinated with triethylamine to yield the diene in ~90% yield (E/Z = 65:35) [1]. This scaffold class is of interest for Diels-Alder cycloaddition chemistry and heterocycle construction, where the methylthio group can serve as a subsequent functionalization handle or be eliminated to generate further unsaturation [1]. Researchers developing polysubstituted diene libraries or investigating thio-substituted diene reactivity should procure this specific isomer, as alternative methylthio-pentenenitrile regioisomers lack the requisite α-position activation.

Organosulfur Nitrile Reference Standard for Regioisomer Differentiation Studies

Because the 5-methylthio regioisomer occurs naturally in Brassicaceae plants [2] [3] while the 2-methylthio isomer appears exclusively synthetic, this compound serves as a valuable reference standard for analytical method development. GC-MS methods developed for Brassicaceae volatile profiling must be able to distinguish the two regioisomers, which share identical molecular formula (C₆H₉NS) and nominal mass (m/z 127) [1] [2]. A pure synthetic sample of 2-methylthio-4-pentenenitrile enables retention index calibration and mass spectral library entry creation, preventing misidentification of naturally occurring 5-methylthio-4-pentenenitrile in plant metabolomics studies [2] [3].

Synthetic Methodology Development Using α-Methylthio Nitriles as Carbanion Precursors

The α-methylthioacetonitrile substructure present in this compound is a recognized synthon for generating α-thio-substituted carbanions [1]. The patent specifically uses phase-transfer catalysis (TEBAC / 50% aq. NaOH) to generate the requisite carbanion from methylthioacetonitrile for allylation [1]. This compound can also serve as a substrate for α-arylthio-metal exchange reactions [4], enabling the introduction of diverse electrophiles at the α-position. Researchers exploring the scope of organosulfur carbanion chemistry or developing new C–C bond-forming methodologies may use this compound as a model substrate bearing both the α-methylthio directing group and a terminal alkene for orthogonal functionalization.

Fragment Library Entry for Sulfur-Containing Nitrile Screening Collections

With a molecular weight of 127.21 Da, LogP of 1.8, and TPSA of 49.1 Ų [1], 2-methylthio-4-pentenenitrile falls within fragment-like physicochemical space (MW < 300, LogP ≤ 3, number of H-bond donors ≤ 3, number of H-bond acceptors ≤ 3). The presence of both a nitrile (H-bond acceptor) and a methylthio group (potential for hydrophobic contacts or sulfur-mediated interactions) makes it a suitable entry for fragment-based screening libraries targeting proteins with hydrophobic pockets or metal-coordinating active sites. While no biological activity data are publicly available for this specific compound, its computed properties align with fragment library design guidelines, and its synthetic accessibility [1] supports procurement for screening campaigns.

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